![molecular formula C18H17ClN6O2 B2382849 (3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448075-20-4](/img/structure/B2382849.png)
(3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
“(3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone” is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug that selectively inhibits PCSK9 protein synthesis . This compound is also known as PF-06815345 .
Synthesis Analysis
The synthesis of this compound involves a bioisosteric replacement and hybrid strategy . The 3’-(1H-tetrazol-1-yl) moiety was found to be an excellent fragment for the N-phenylisonicotinamide scaffold . A substituted benzyloxy, especially an m-cyanobenzyloxy (e.g., 2s), linking at the 4’-position was welcome for the potency . The amide-reversal could damage the potency, so maintenance of the N-phenylisonicotinamide scaffold was essential .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The 1H-tetrazol-1-yl group is attached to the phenyl ring, which is further connected to the piperidin-1-yl methanone group via a 4-((3-chloropyridin-2-yl)oxy) linker .
Scientific Research Applications
Xanthine Oxidase Inhibitors
This compound has been used in the design and synthesis of xanthine oxidase inhibitors . Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibitors are used in the treatment of gout and hyperuricemia .
Antifungal Activity
Derivatives of this compound have shown antifungal activity . This makes them potential candidates for the development of new antifungal drugs .
Antimicrobial Activity
These derivatives have also demonstrated antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv . This suggests potential use in the treatment of tuberculosis .
Antiviral Activity
The compound has shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) . This indicates potential use in the development of antiviral drugs .
Anticancer Activity
This compound has been used in the synthesis of derivatives that have shown anticancer activity against various cancer cell lines . This suggests potential use in cancer treatment .
Supramolecular Structure Study
The compound has been used in the study of supramolecular structures . This research can contribute to the understanding of the structures of tetrazoles
Mechanism of Action
properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2/c19-16-5-2-8-20-17(16)27-15-6-9-24(10-7-15)18(26)13-3-1-4-14(11-13)25-12-21-22-23-25/h1-5,8,11-12,15H,6-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKCLBPNZMBBNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone |
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